
3-Iodo-5,5,6,6,7,7,8,8,9,9,9-undecafluorononan-1-ol, 90%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Iodo-5,5,6,6,7,7,8,8,9,9,9-undecafluorononan-1-ol, 90% (abbreviated as 3-IFN-1-ol) is an organofluorine compound that is widely used in scientific research. Its unique properties make it an ideal choice for a variety of applications, from synthesis to biochemical and physiological experiments. In
Scientific Research Applications
Environmental Impact and Analysis
Persistence and Toxicity Concerns
The persistent, bioaccumulative, and toxic properties of certain PFAS, including fluoroalkylether compounds like F-53B, Gen-X, and ADONA, raise significant environmental and human health concerns. Extensive monitoring has aimed to bridge knowledge gaps on their environmental fate and effects, comparing them with legacy PFAS such as PFOA and PFOS. The review highlights the need for continued research into the environmental behavior of these compounds (Munoz et al., 2019).
Detection and Analysis
Advances in non-target screening using high-resolution mass spectrometry have revealed the identities of infrequently monitored ether-PFAS. This critical review provides an inventory of ether-PFAS structures discovered in recent literature, their occurrence, fate, and effects, and discusses the methods employed for their quantitative and semi-quantitative analysis (Munoz et al., 2019).
Fate in Biological Systems
Bioaccumulation and Toxicity
Investigations into the bioaccumulation and toxicity of PFAS show that while shorter-chain compounds like PFOA do not meet regulatory criteria for bioaccumulation, their persistence and potential toxic effects warrant further study. This includes exploring the environmental fate and effects of novel fluorinated alternatives to understand their impact better (Conder et al., 2008).
Microbial Degradation
The review of microbial degradation of polyfluoroalkyl chemicals highlights the role of biodegradation in understanding how these substances reach the environment and their subsequent fate. The degradation pathways, half-lives, defluorination potential, and novel degradation intermediates of PFAS are crucial for evaluating their environmental impact and for the development of remediation strategies (Liu & Mejia Avendaño, 2013).
properties
IUPAC Name |
5,5,6,6,7,7,8,8,9,9,9-undecafluoro-3-iodononan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F11IO/c10-5(11,3-4(21)1-2-22)6(12,13)7(14,15)8(16,17)9(18,19)20/h4,22H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAYMWYSWDGABV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F11IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-5,5,6,6,7,7,8,8,9,9,9-undecafluorononan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

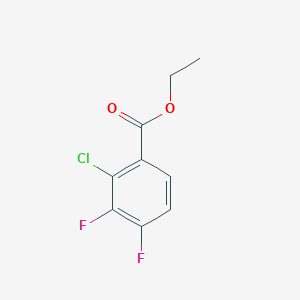

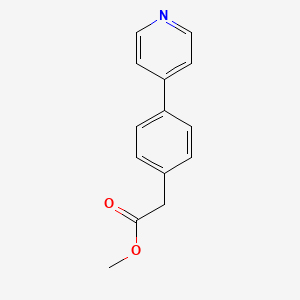
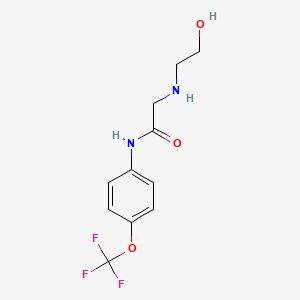


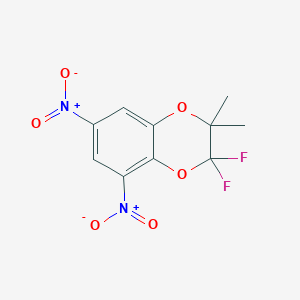
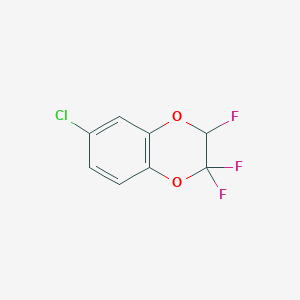
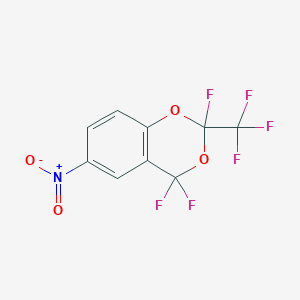
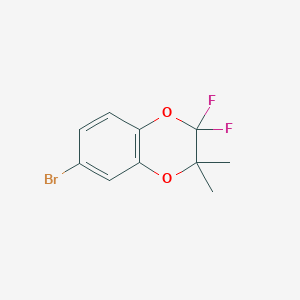
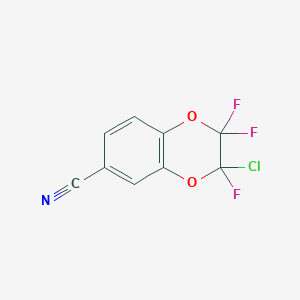
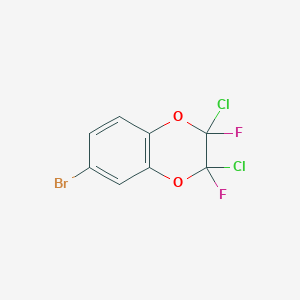
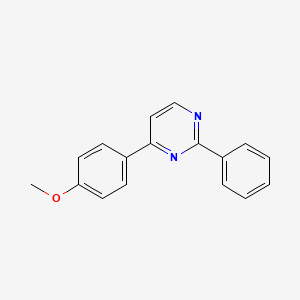
![5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95%](/img/structure/B6336767.png)